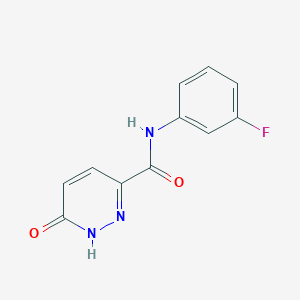

![molecular formula C12H10N4 B2621823 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 186956-71-8](/img/structure/B2621823.png)

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

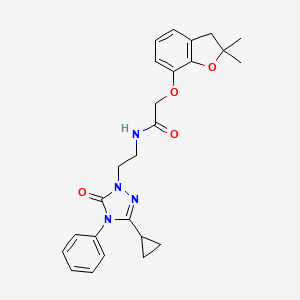

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mécanisme D'action

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit certain kinases

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine require further investigation.

Biochemical Pathways

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with various cellular processes . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant effects on cellular processes

Analyse Biochimique

Biochemical Properties

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to show enzymatic inhibitory activity against TrkA and ALK2 . The nature of these interactions is largely dependent on the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Cellular Effects

The effects of this compound on cells are significant. It has been found to inhibit the growth of certain cell lines . Moreover, it has been identified as a potential tool for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Molecular Mechanism

The molecular mechanism of action of this compound involves large absorption/emission intensities as a result of the ICT to/from the fused ring . This is favored by EDGs at position 7 on the fused ring . These intensities remain low with electron-withdrawing groups (EWGs) .

Temporal Effects in Laboratory Settings

Its properties and stability have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Méthodes De Préparation

The synthesis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of the pyrazole ring, followed by the cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of electron-donating groups at position 7 on the fused ring to improve both absorption and emission behaviors . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electron-donating groups at position 7 can enhance the absorption and emission properties of the resulting compounds .

Applications De Recherche Scientifique

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant antitumor activity and enzymatic inhibitory properties.

Propriétés

IUPAC Name |

2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-8-12-14-7-5-11(16(12)15-9)10-4-2-3-6-13-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZSVWPQKNQYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322078 | |

| Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

186956-71-8 | |

| Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2621743.png)

![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)

![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)

![N-[(7-Chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylsulfamoyl fluoride](/img/structure/B2621761.png)

![N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2621763.png)